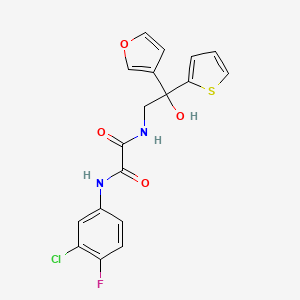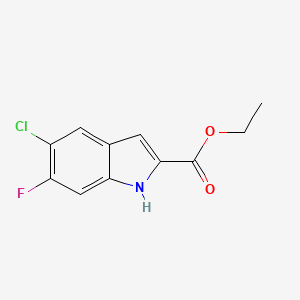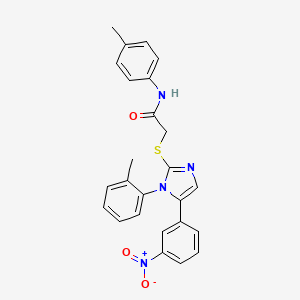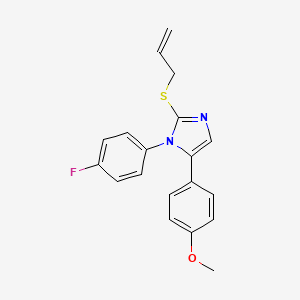![molecular formula C19H18Cl3N3O3 B2497528 Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate CAS No. 1214168-03-2](/img/structure/B2497528.png)
Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate is a useful research compound. Its molecular formula is C19H18Cl3N3O3 and its molecular weight is 442.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Methodologies for Detection
A sensitive and specific assay utilizing high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection has been developed for the determination of a related compound, L-745,870, a potential antipsychotic agent. This method offers precision, accuracy, and sensitivity for pharmacokinetic studies in human subjects following a single dose, demonstrating the compound's relevance in medical research and its potential therapeutic applications (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Metabolic Studies
Research into the metabolism of L-745,870, a dopamine D(4) selective antagonist, in rats, monkeys, and humans has identified major metabolic pathways, including N-dealkylation and the formation of a novel mercapturic acid adduct. This work contributes to understanding the biotransformation and potential therapeutic roles of similar compounds (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000).
Structural Analysis and Characterization
Synthetic efforts and structural analyses have been made to study related compounds, highlighting their chemical synthesis, characterization, and potential applications. For instance, the synthesis and characterization of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one provide insights into the molecular structure and interactions, essential for understanding the chemical properties and biological activities of related compounds (Şahin, Özkan, Köksal, & Işık, 2012).
Novel Synthesis Methods
Innovative synthetic methodologies have been developed for related compounds, demonstrating the chemical versatility and potential for generating new therapeutic agents. For example, a new method for synthesizing methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1-piperazine carboxylate showcases the advancement in synthetic organic chemistry and its implications for drug development (Kasatkin, Nazarov, Galan, Babkin, Mitrofanov, Goncharov, Shcherbakov, & Stepanov, 2009).
Metal-Based Chemotherapy
Exploratory research into metal-based chemotherapy against tropical diseases has involved the synthesis and characterization of copper(II) and gold(I) complexes with related compounds, such as clotrimazole and ketoconazole. This innovative approach toward drug design and disease treatment underscores the potential biomedical applications of these and similar compounds in addressing global health challenges (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).
Propiedades
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O3/c1-28-19(27)17(12-4-2-3-5-13(12)20)24-8-10-25(11-9-24)18(26)16-14(21)6-7-15(22)23-16/h2-7,17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBVZZGNEFGNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCN(CC2)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)


![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)


![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)
![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

